molecular formula C13H17N3O5 B1682048 Tyr-gly-gly CAS No. 21778-69-8

Tyr-gly-gly

Cat. No.: B1682048
CAS No.: 21778-69-8
M. Wt: 295.29 g/mol
InChI Key: HIINQLBHPIQYHN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

IMREG-1 is prepared from leukocyte dialysates obtained from healthy individuals. The preparation involves a two-step reverse-phase high-performance liquid chromatography (HPLC) fractionation. Initially, a subfraction of a human leukocyte extract is prepared by dialysis against a 3500 molecular weight membrane . The IMREG-1 preparation is then reconstituted in 0.1% aqueous trifluoroacetic acid solution and chromatographed under specific conditions .

Scientific Research Applications

Biochemical Research

Peptide Synthesis
Tyr-Gly-Gly serves as a fundamental building block in peptide synthesis. It is essential for developing peptides that are crucial in drug discovery and biological research. The compound's structure allows for modifications that can enhance the biological activity of synthesized peptides .

Biochemical Assays
This tripeptide is utilized in biochemical assays to evaluate enzyme activities and interactions. Its role in understanding metabolic pathways is significant, as it helps researchers identify potential therapeutic targets .

Neuroscience Studies

Neurotransmitter Functions
Research indicates that this compound may act as a metabolite of enkephalins, which are opioid peptides involved in pain modulation and stress responses. Studies have shown that this compound is released during the digestion of proteins like αS-casein and influences neurotransmitter systems such as serotonin and dopamine .

Anxiolytic Activity
this compound has demonstrated anxiolytic-like effects in animal models, suggesting its potential for treating anxiety disorders. In one study, it was found to activate serotonin and dopamine receptors without direct binding affinity, indicating a unique mechanism of action .

Pharmaceutical Applications

Drug Development
The incorporation of this compound into pharmaceutical formulations can enhance drug delivery systems. Its properties allow for improved efficacy of therapeutic agents, particularly in formulations targeting neurological disorders .

Peptidomimetics
Recent studies have explored the use of this compound analogs in developing peptidomimetics with enhanced stability and bioavailability. For instance, modifications to this compound have been shown to improve plasma stability significantly compared to traditional peptides .

Cosmetic Applications

Skin Care Products
The hydrating properties of this compound make it suitable for inclusion in cosmetic formulations aimed at skin hydration and anti-aging effects. Its ability to interact with skin receptors may enhance the effectiveness of topical applications .

Table 1: Summary of Applications of this compound

Application AreaSpecific Use CaseKey Findings/Insights
Biochemical ResearchPeptide SynthesisEssential building block for drug development
Biochemical AssaysEvaluates enzyme activities; aids metabolic pathway understanding
Neuroscience StudiesNeurotransmitter FunctionsInfluences serotonin and dopamine systems; released during protein digestion
Anxiolytic ActivityDemonstrates anxiolytic effects via receptor activation without direct binding
Pharmaceutical ApplicationsDrug DevelopmentEnhances drug delivery systems; improves therapeutic efficacy
PeptidomimeticsModifications improve stability and bioavailability
Cosmetic ApplicationsSkin Care ProductsHydrating properties beneficial for anti-aging formulations

Case Study 1: Anxiolytic Effects

A study investigated the anxiolytic-like activity of this compound using mouse models. The results indicated that the compound could activate serotonin and dopamine receptors while exhibiting no direct affinity, highlighting its potential as a therapeutic agent for anxiety disorders .

Case Study 2: Peptide Stability

Research on modified versions of this compound showed that certain analogs improved stability against proteolysis in plasma significantly compared to traditional peptides. This finding underscores the importance of structural modifications in enhancing the pharmacokinetic properties of peptide-based drugs .

Biological Activity

Tyr-Gly-Gly (tyrosine-glycine-glycine) is a tripeptide that has garnered attention in various biological and pharmacological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its mechanisms, effects, and relevant research findings.

1. Pharmacological Significance

This compound is known for its interactions with opioid receptors, particularly the μ-opioid receptor (MOR). Research indicates that modifications to the structure of this compound can significantly enhance its binding affinity and agonistic activity towards these receptors.

  • Binding Affinity : An analog of this compound, specifically H-Tyr-c[D-Lys-Xxx-Tyr-Gly], demonstrated a binding affinity 14-fold greater than the original compound and produced agonist activity that was three times more potent than morphine . This suggests that structural modifications can lead to enhanced pharmacological properties.
  • Mechanism of Action : The effectiveness of this compound and its analogs is attributed to their ability to maintain a specific conformation that is favorable for receptor binding. NMR studies have shown that a trans conformation at certain positions is crucial for high affinity and functional activity towards MOR .

2. Biological Activity in Pain Management

The analgesic properties of this compound have been explored in various studies, particularly in the context of pain management. The compound has shown potential in modulating pain through its action on opioid receptors.

  • Antinociceptive Effects : Studies have reported that peptides containing this compound exhibit significant antinociceptive effects in animal models. For instance, cyclic peptides derived from modifications of this compound have been shown to produce strong antinociception after both central and peripheral administration .
  • Comparison with Other Peptides : When compared to other opioid peptides, those containing this compound showed comparable or superior effects in alleviating pain, indicating its potential as a therapeutic agent in treating pain-related conditions .

3. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Study Findings
Zadina et al. (2016)Identified cyclic peptides with enhanced MOR affinity and significant antinociceptive activity .
MDPI Review (2024)Discussed the structural modifications of peptides containing Tyr that enhance their analgesic properties .
Journal of Medicinal ChemistryExplored the synthesis of modified peptides based on this compound, demonstrating improved biological activity .

4. Structural Modifications and Their Impact

The biological activity of this compound can be significantly influenced by structural modifications:

  • Cyclic Analogues : Cyclic versions of this compound have been synthesized, showing improved stability and bioavailability. These cyclic peptides often exhibit enhanced receptor binding and prolonged analgesic effects compared to their linear counterparts .
  • Amino Acid Substitutions : Substituting certain amino acids within the tripeptide sequence can lead to variations in biological activity. For example, replacing Gly with other amino acids has been shown to alter the peptide's pharmacological profile dramatically .

5. Conclusion

This compound represents a promising candidate for further research in pharmacology, particularly in pain management and opioid receptor modulation. Its ability to be modified structurally opens avenues for developing more effective analgesics with fewer side effects compared to traditional opioids. Continued exploration of its derivatives may lead to new therapeutic strategies for managing chronic pain conditions.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to assess Tyr-Gly-Gly’s analgesic effects, and what are their methodological considerations?

Answer: Preclinical studies often employ in vivo rat models with intrathecal (i.t.) administration of this compound (0.5 mg/rat) to evaluate analgesia. Pain thresholds are measured using thermal (e.g., hot plate) and mechanical (e.g., von Frey filaments) stimuli. Key considerations include:

  • Standardizing dosing intervals to account for this compound’s short half-life.
  • Controlling for interspecies variability in opioid receptor expression.
  • Validating pain response metrics (e.g., % antinociception) against baseline thresholds .

Q. How does this compound’s analgesic potency compare to its parent peptides, such as Leu-enkephalin?

Answer: this compound, a truncated fragment of Leu-enkephalin (this compound-Phe-Leu), exhibits reduced efficacy and duration in analgesia. For example, in rat models, this compound at 0.5 mg/rat i.t. showed ~30% antinociception compared to Leu-enkephalin’s stronger and sustained effects. Methodologically, cross-study comparisons require normalizing doses by molar concentration to account for molecular weight differences .

Q. What gaps exist in understanding this compound’s pharmacokinetics and biodistribution?

Answer: Current limitations include:

  • Lack of data on blood-brain barrier permeability due to reliance on direct i.t. administration.
  • Absence of radiolabeled tracer studies to map tissue distribution.
  • Limited metabolic stability assays to quantify degradation rates in vivo. Addressing these requires integrating LC-MS/MS for quantification and microdialysis for real-time CNS monitoring .

Advanced Research Questions

Q. What methodological strategies control variability in this compound’s effects across nociceptive assays?

Answer: To mitigate variability:

  • Use crossover designs where subjects serve as their own controls.
  • Apply mixed-effects models to account for inter-individual differences.
  • Validate assays with positive controls (e.g., morphine) and negative controls (saline).
  • Standardize stimulus intensity (e.g., 50°C for thermal tests) to reduce noise .

Q. How can researchers reconcile discrepancies in this compound’s efficacy between acute and chronic pain models?

Answer: Contradictions arise from differing neuroadaptations in chronic pain (e.g., receptor desensitization). Methodological solutions include:

  • Conducting longitudinal studies to track temporal changes in efficacy.
  • Incorporating neuroinflammatory markers (e.g., cytokines) to correlate with analgesic outcomes.
  • Applying meta-analysis frameworks to harmonize data from heterogeneous models .

Q. What structural factors influence this compound’s receptor binding and metabolic stability?

Answer: this compound’s short chain limits its affinity for opioid receptors and increases susceptibility to peptidase degradation. Advanced approaches to study this include:

  • Molecular dynamics simulations to model receptor docking efficiency.
  • Co-administration with peptidase inhibitors (e.g., bestatin) to prolong activity.
  • Synthesis of analogs with D-amino acids or cyclization to enhance stability .

Q. In dose-response studies, what statistical power considerations are critical given this compound’s short half-life?

Answer: Key considerations:

  • Sample size calculations using Cohen’s d to detect effect sizes ≥30% antinociception.
  • Frequent sampling intervals (e.g., every 10 minutes post-administration) to capture peak effects.
  • Non-linear regression (e.g., sigmoidal curves) to estimate ED50 values despite rapid clearance .

Q. Methodological Resources

  • Data Contradiction Analysis : Apply triangulation by combining behavioral, molecular, and imaging data to validate findings .
  • Ethical Compliance : Ensure animal pain protocols adhere to ARRIVE guidelines, with justification for sample sizes and humane endpoints .
  • Instrumentation Validation : Use intra- and inter-rater reliability tests for pain response scoring .

Properties

IUPAC Name

2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5/c14-10(5-8-1-3-9(17)4-2-8)13(21)16-6-11(18)15-7-12(19)20/h1-4,10,17H,5-7,14H2,(H,15,18)(H,16,21)(H,19,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIINQLBHPIQYHN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21778-69-8
Record name Tyrosyl-glycyl-glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021778698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-TYROSYLGLYCYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS6B3J0V03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.